rac-Rotigotine Hydrochloride
Overview
Description
rac-Rotigotine Hcl is a high potency and selectivity agonist for D-2 receptor with Ki of 0.69 nM.IC50 Value: 0.69 nM(Ki)Target: D-2 receptorin vitro: rac-Rotigotine showed high potency (Ki = 0.69 nM) and selectivity for D-2 receptors as compared to its potency and selectivity at various other neuronal receptors (Ki in nM): D-1 (678) dopamine, alpha 1-(534) and alpha 2-(195) adrenoceptor, S1-(6940) and S2-(5900) serotonin and muscarine (2660). Very low activity (Ki greater than 10(-5) M) was seen at the beta-adrenoceptor, A1-adenosine, GABAA and benzodiazepine receptors. Furthermore, rac-Rotigotine inhibited the calcium-dependent release of [3H]dopamine (IC50: 4 nM) and [3H]acetylcholine (IC50: 6.3 nM) from rabbit striatal slices in the nanomolar range. These effects of rac-Rotigotine were mediated through activation of D-2 dopamine autoreceptors and D-2 dopamine heteroreceptors, respectively.in vivo: Presynaptic dopaminergic activity in vivo was measurable as an inhibition of the locomotor activity of mice, and in this model rac-Rotigotine was more effective than apomorphine. Moreover, the effect of rac-Rotigotine could be antagonized by sulpiride but not by yohimbine. rac-Rotigotine was equipotent with apomorphine in inducing circling behaviour in 6-OHDA-lesioned rats. rac-Rotigotine had almost no serotonergic activity in vivo.
Mechanism of Action
Target of Action
Rac-Rotigotine Hydrochloride is a non-ergoline dopamine agonist . It primarily targets dopamine receptors, specifically D1, D2, and D3 . It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and acts as an antagonist of the α2B-adrenergic receptor . These receptors play crucial roles in various neurological processes, including motor control, mood regulation, and reward mechanisms.
Mode of Action
As a full agonist of dopamine receptors, this compound mimics the neurotransmitter dopamine by activating its receptors . It binds to these receptors and triggers a response, thereby simulating the effect of dopamine. It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and the α2B-adrenergic receptor as an antagonist .
Biochemical Pathways
This compound affects the dopaminergic and serotonergic pathways by interacting with their respective receptors . By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission, which is often impaired in conditions like Parkinson’s disease and restless leg syndrome . Its interaction with the 5-HT1A serotonergic receptor and the α2B-adrenergic receptor also contributes to its overall pharmacological effects .
Pharmacokinetics
This compound is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration maintains stable plasma concentrations of the drug over 24 hours . The bioavailability of the drug is approximately 37% when administered transdermally . It is metabolized in the liver via cytochrome P450-mediated pathways and has an elimination half-life of 5-7 hours . The drug is excreted in urine (71%) and feces (23%) .
Result of Action
The activation of dopamine receptors by this compound leads to various molecular and cellular effects. It stimulates post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, it has been shown to protect against certain types of cellular damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the drug can be affected by oxidation . Furthermore, genetic polymorphisms in drug-metabolizing enzymes such as cytochrome P450 2C19 and 2C9 can influence the pharmacokinetics and pharmacodynamics of the drug . The drug’s efficacy can also be affected by factors such as the patient’s age, overall health status, and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Rac-Rotigotine Hydrochloride is an agonist at all 5 dopamine receptor subtypes (D1-D5), but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . This compound also inhibits dopamine uptake and prolactin secretion .
Cellular Effects
This compound has been shown to significantly reduce the symptoms of Parkinson’s disease . It ameliorates movement symptoms and activities of daily living limitations . It also improves sleep quality .
Molecular Mechanism
This compound works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound shows constant in vivo absorption, resembling zero-order kinetics . This constant absorption through the skin into the central circulation is a basis for stable drug exposure .
Metabolic Pathways
This compound is subject to a pronounced metabolism through several pathways, including various Cytochrome P450 enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .
Transport and Distribution
This compound is lipid soluble, readily penetrating through the skin, and skin-compatible . It is delivered into the systemic circulation from transdermal patches in a continuous manner, similar to an intravenous infusion .
Properties
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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